N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide
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Overview
Description
N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a xanthene core, a pyrrolidinone ring, and a methoxyphenyl group, which contribute to its distinctive chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the xanthene core, followed by the introduction of the pyrrolidinone ring and the methoxyphenyl group. Key steps may include:
Formation of the Xanthene Core: This can be achieved through the condensation of appropriate aromatic aldehydes with resorcinol under acidic conditions.
Introduction of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized via cyclization reactions involving amines and carboxylic acids or their derivatives.
Attachment of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions to introduce the methoxy group onto the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials, dyes, and sensors.
Mechanism of Action
The mechanism by which N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide: shares similarities with other xanthene derivatives and pyrrolidinone-containing compounds.
5-chloro-N-(4-(1,5-disubstituted)-4,5-dihydro-1H-pyrazol-3-yl)phenyl-2-methoxybenzamide: Another compound with a similar structural motif, used in medicinal chemistry research.
Uniqueness
- The unique combination of the xanthene core, pyrrolidinone ring, and methoxyphenyl group in this compound provides distinct chemical properties and potential applications that are not commonly found in other similar compounds.
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-30-18-12-10-17(11-13-18)27-15-16(14-23(27)28)26-25(29)24-19-6-2-4-8-21(19)31-22-9-5-3-7-20(22)24/h2-13,16,24H,14-15H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVDTJHROHPMGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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